molecular formula C14H12F2N2O B2590121 5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide CAS No. 2415469-91-7

5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide

Katalognummer B2590121
CAS-Nummer: 2415469-91-7
Molekulargewicht: 262.26
InChI-Schlüssel: QNIOSDFVZKIJMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide, also known as alogliptin, is a pyridine-based antidiabetic drug. Alogliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor, which is used to treat type 2 diabetes mellitus. This drug has been approved by the US Food and Drug Administration (FDA) in 2013 and is currently available in the market under the brand name Nesina.

Wirkmechanismus

Alogliptin exerts its antidiabetic effects by inhibiting the activity of DPP-4, an enzyme that degrades incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, 5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide increases the levels of GLP-1 and GIP, which in turn stimulate insulin secretion and inhibit glucagon secretion, leading to improved glycemic control.
Biochemical and Physiological Effects:
Alogliptin has been shown to improve glycemic control by reducing fasting and postprandial blood glucose levels in patients with type 2 diabetes mellitus. Alogliptin also reduces HbA1c levels, a measure of long-term glycemic control. In addition, 5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide has been shown to have beneficial effects on beta-cell function and insulin sensitivity.

Vorteile Und Einschränkungen Für Laborexperimente

Alogliptin has several advantages as a research tool. It is a highly specific and selective DPP-4 inhibitor, which makes it a valuable tool for studying the role of DPP-4 in glucose homeostasis and other physiological processes. Alogliptin is also relatively safe and well-tolerated, which makes it suitable for use in preclinical and clinical studies.
However, there are also some limitations to the use of 5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide in research. Alogliptin has a relatively short half-life, which may limit its usefulness in certain experimental settings. In addition, 5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide may interact with other drugs or compounds, which could complicate interpretation of experimental results.

Zukünftige Richtungen

There are several potential future directions for research on 5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide. One area of interest is the potential role of 5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease (NAFLD) and metabolic syndrome. Another area of interest is the potential use of 5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide in combination with other antidiabetic drugs, such as metformin or insulin. Finally, there is ongoing research into the molecular mechanisms underlying the antidiabetic effects of 5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide, which may lead to the development of new and more effective treatments for type 2 diabetes mellitus.

Synthesemethoden

The synthesis of 5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide involves the reaction of 3-fluoro-4-methylbenzaldehyde with 2-cyanopyridine in the presence of a base to form the intermediate 5-fluoro-3-methyl-2-[(3-fluoro-4-methylphenyl) amino] pyridine. This intermediate is then reacted with ethyl chloroformate to form the final product, 5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide.

Wissenschaftliche Forschungsanwendungen

Alogliptin has been extensively studied for its therapeutic potential in the treatment of type 2 diabetes mellitus. Several clinical trials have demonstrated the efficacy of 5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide in lowering blood glucose levels and improving glycemic control in patients with type 2 diabetes mellitus. Alogliptin has also been shown to have a favorable safety profile, with a low incidence of adverse events.

Eigenschaften

IUPAC Name

5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2O/c1-8-3-4-11(6-12(8)16)18-14(19)13-9(2)5-10(15)7-17-13/h3-7H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIOSDFVZKIJMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=NC=C(C=C2C)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-N-(3-fluoro-4-methylphenyl)-3-methylpyridine-2-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.